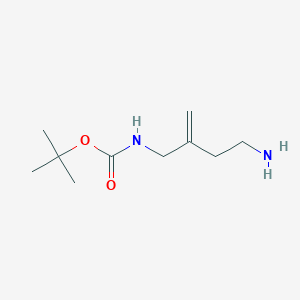

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-amino-2-methylidenebutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8(5-6-11)7-12-9(13)14-10(2,3)4/h1,5-7,11H2,2-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKXOUAABNGMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-2-methylidenebutyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 4-amino-2-methylidenebutylamine under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized carbamates .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 202.29 g/mol. Its structure includes a tert-butyl group, which contributes to its stability and solubility in organic solvents, making it an attractive candidate for various synthetic applications .

Synthetic Intermediate for Pharmaceuticals

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate serves as a synthetic intermediate in the production of several pharmaceutical compounds, particularly those related to lacosamide, an antiepileptic drug. The synthesis involves the condensation of N-Boc-D-Serine with benzylamine, yielding high purity and yield (over 90%) compared to traditional methods . This efficiency is crucial for industrial applications where cost-effectiveness and environmental considerations are paramount.

Role in Carbamate Chemistry

As part of the broader family of carbamates, this compound exhibits dual protective capabilities for amino functions. It can be employed in the synthesis of various derivatives that require protection of amine functionalities during chemical reactions . The presence of the tert-butyl group enhances stability and reduces reactivity towards unwanted side reactions, allowing for more controlled synthetic pathways.

Neuroprotective Properties

Recent studies have indicated that derivatives of this compound may possess neuroprotective effects. For instance, compounds derived from this structure have shown potential in inhibiting amyloid beta aggregation, which is significant in Alzheimer's disease research . In vitro studies suggest that these compounds can reduce oxidative stress in neuronal cells, indicating their therapeutic potential.

Toxicological Assessment

The toxicological properties of carbamates are critical when considering their application in pharmaceuticals. Research has categorized various carbamates based on their toxicity levels, highlighting the importance of structure-activity relationships in predicting biological outcomes . this compound's relatively low toxicity profile makes it suitable for further development as a drug candidate.

Industrial Synthesis Case Study

A notable case study involved the industrial-scale synthesis of lacosamide using this compound as an intermediate. The process demonstrated improved yields and reduced environmental impact due to the use of less toxic solvents and reagents compared to traditional methods . This case exemplifies the compound's practical utility in pharmaceutical manufacturing.

Neuroprotective Research Study

In a recent study focusing on neuroprotection, derivatives of this compound were tested against amyloid beta-induced toxicity in astrocytes. The results indicated that these compounds could significantly reduce cell death and oxidative stress markers compared to control groups, suggesting their potential role in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2-methylidenebutyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of tert-butyl N-(4-amino-2-methylidenebutyl)carbamate, highlighting substituent differences and their implications:

Key Comparative Analysis

Reactivity and Functionalization: The methylidene group in the target compound (vs. oxo or hydroxy groups in others) offers a site for Michael additions or Diels-Alder reactions, whereas oxo groups (e.g., in CAS 4261-80-7) are more electrophilic .

Solubility and Stability :

- Hydroxy groups (e.g., in CAS 1290191-64-8) improve aqueous solubility via hydrogen bonding but may increase susceptibility to oxidation .

- N-Methylation (CAS 75005-60-6) reduces basicity and enhances metabolic stability, making it favorable in prodrug design .

Synthetic Applications :

- Boc-protected amines with rigid rings (e.g., piperidine in CAS 473839-06-4) are pivotal in synthesizing kinase inhibitors or GPCR-targeted drugs due to their conformational control .

- Fluorinated analogs (e.g., CAS 1268520-95-1) exhibit improved bioavailability and binding affinity in medicinal chemistry .

Biological Activity

Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's effects.

This compound can be synthesized through various chemical reactions involving carbamate derivatives and amines. The compound's structure includes a tert-butyl group, which enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

1. Anti-inflammatory Activity

Research has shown that carbamate derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that related compounds derived from tert-butyl carbamate exhibited promising anti-inflammatory activity in vivo, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . This suggests that this compound may have similar effects, warranting further investigation.

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of carbamates. In vitro studies indicate that certain carbamate derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease (AD). Specifically, compounds similar to this compound have shown the ability to inhibit both β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of AD .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Properties

In a controlled study using carrageenan-induced rat paw edema models, various tert-butyl carbamate derivatives were evaluated for their anti-inflammatory effects. The results indicated that specific derivatives significantly reduced paw swelling compared to untreated controls, highlighting the potential therapeutic applications of these compounds in managing inflammatory conditions.

Case Study 2: Neuroprotection in Alzheimer's Models

A study investigated the neuroprotective properties of a compound structurally related to this compound in an AD model induced by scopolamine. The findings revealed that treatment with this compound improved cell viability in astrocytes exposed to amyloid-beta peptides and reduced oxidative stress markers such as malondialdehyde (MDA) . However, the effectiveness was less pronounced than that observed with established treatments like galantamine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tert-butyl N-(4-amino-2-methylidenebutyl)carbamate, and how can purity be ensured during purification?

- Methodology : The compound is synthesized via condensation reactions using coupling agents like EDCI and HOBt to activate carboxyl groups, followed by nucleophilic substitution with tert-butyl carbamate intermediates . Purification involves sequential steps:

- Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.

- Recrystallization from ethanol to achieve >95% purity, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

- TLC validation (Rf ~0.3 in 3:7 ethyl acetate/hexane) to confirm intermediate formation.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of This compound?

- Structural Elucidation :

- NMR : High-resolution ¹H/¹³C NMR identifies methylidene protons (δ 5.2–5.5 ppm) and carbamate carbonyls (δ 155–160 ppm). DEPT-135 distinguishes CH₂/CH₃ groups .

- X-ray crystallography : Single-crystal analysis using SHELXL-2018/3 refines bond lengths/angles and resolves stereochemistry. ORTEP-3 visualizes thermal ellipsoids for reactive moieties .

- IR spectroscopy : Confirms carbamate C=O stretching (~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹).

Q. How should This compound be stored to maintain stability, and what conditions trigger decomposition?

- Stability : Store at –20°C under nitrogen to prevent hydrolysis of the carbamate group.

- Decomposition Risks :

- Exposure to strong acids/bases (pH <2 or >10) cleaves the tert-butyloxycarbonyl (Boc) group.

- Moisture-sensitive : Use molecular sieves in storage vials to avoid hydration.

- Light sensitivity : Amber glassware minimizes photodegradation of the methylidene group .

Advanced Research Questions

Q. How can enantioselective synthesis of This compound be achieved using asymmetric catalysis?

- Chiral Catalysis :

- Palladium/BINAP systems : Achieve up to 92% enantiomeric excess (ee) in allylic amination .

- Lipase-mediated resolution : Candida antarctica Lipase B selectively acylates the (R)-enantiomer, enabling kinetic resolution .

- Diastereomeric salt formation : L-Tartaric acid induces crystallization of the desired enantiomer (>99% ee) .

Q. What analytical approaches resolve contradictory data between theoretical and experimental NMR spectra for this compound?

- Strategies :

- DFT calculations : B3LYP/6-31G* predicts chemical shifts for comparison with experimental data .

- Variable-temperature NMR : Identifies dynamic effects (e.g., rotameric exchange) by cooling to –60°C .

- Cross-validation : LC-MS (ESI+) confirms molecular weight (m/z 229.2 [M+H]⁺) to rule out impurities .

Q. How does the methylidene group in This compound influence its reactivity in cross-coupling reactions?

- Reactivity Insights :

- Heck coupling : The methylidene moiety acts as a dienophile in [4+2] cycloadditions, requiring Pd(OAc)₂/XPhos catalysis .

- Oxidative instability : The methylidene group is prone to epoxidation under aerobic conditions; use radical inhibitors (BHT) to stabilize .

- Hydrogenation : Selective reduction with Pd/C (H₂, 1 atm) yields saturated analogs without Boc cleavage .

Data Contradiction Analysis

- Case Study : Discrepancies in X-ray vs. NMR Data

Perform solid-state NMR to compare with single-crystal data.

Use SIR97 for phase refinement to detect twinning or disorder in crystals.

Apply molecular dynamics simulations (AMBER) to model conformational flexibility .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.